Glycolic acid
Overview
Description
Glycolic acid, also known as hydroxyacetic acid, is the simplest alpha-hydroxy acid (AHA) with the chemical formula HOCH₂COOH. It is a colorless, odorless, and hygroscopic crystalline solid that is highly soluble in water. This compound is widely used in various skin-care products due to its exfoliating properties and is naturally found in some sugar crops .
Mechanism of Action
Target of Action
Glycolic acid, a member of the alpha-hydroxy acid (AHA) family, primarily targets the stratum corneum , the outermost layer of the skin . It also targets Glucose-6-phosphate 1-dehydrogenase , an enzyme in humans .
Mode of Action
This compound works by loosening the binding between dead skin cells , allowing them to slough off . This exfoliative action reveals skin that is more youthful, smooth, and fresh . In low concentrations (2–5%), this compound facilitates progressive weakening of cohesion of the intercellular material of the stratum corneum, resulting in uniform exfoliation of its outermost layers .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to skin cell turnover and collagen production . This compound accelerates skin cell turnover, promoting collagen production, an important component of thick, healthy skin . This action results in diminished lines and wrinkles, and fades or eliminates the appearance of dark spots and hyperpigmentation .
Pharmacokinetics
It’s known that poly(lactic-co-glycolic acid) nanoparticles (plga-nps) can modulate drug release, pharmacokinetics, and the biodistribution profiles of drugs .
Result of Action
The primary result of this compound’s action is the exfoliation of the skin , which helps to clear away dead skin cells, reducing dullness and giving the skin a more radiant appearance . It also stimulates collagen production, which is essential for maintaining the skin’s firmness and elasticity . As a humectant, this compound draws and retains moisture within the skin to maintain hydration which effectively strengthens the skin barrier and skin health .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is highly soluble in various solvents, including water, methanol, ethanol, acetone, and ethyl acetate . Moreover, the polymer of this compound can degrade quickly in the natural environment, making it a more environmentally friendly option compared to traditional plastics .
Biochemical Analysis
Biochemical Properties
Glycolic acid is a small organic molecule, consisting of two carbon atoms, four hydrogen atoms, and three oxygen atoms . It is a strong acid and is therefore quite reactive with bases . The same liver enzymes that process ethylene glycol also process this compound, producing oxalate in both cases .
Cellular Effects
This compound is easily absorbed into your skin because it has extremely small molecules compared to other AHAs . Once absorbed by your skin, it acts as a chemical exfoliator and dissolves dead skin cells on the surface of your epidermis . When you apply this compound to your skin, it also boosts your skin’s collagen production . This protein helps plump the skin and give it a firm yet elastic feel .
Molecular Mechanism
This compound sheds away dead skin cells quickly by increasing cell turnover, allowing new skin cells to replace old skin cells . It also boosts your skin’s collagen production . This protein helps plump the skin and give it a firm yet elastic feel .
Temporal Effects in Laboratory Settings
In the initial weeks, the skin’s texture improves, regaining its radiance . After a month of use, clogged pores, blackheads, and spots begin to disappear . After one to two months of use, minor pigmentation flaws (dark and uneven complexion) disappear . After one to six months of daily application, benefits are visible in terms of skin ageing .
Dosage Effects in Animal Models
The lethal dose or concentration (LD, LC) of this compound is 1950 mg/kg (rat, oral) and 2040 mg/kg (rat, oral) . The median concentration (LC50) is 7.7 ppm (rat, 4h) and 3.6 ppm (rat, 4h) .
Metabolic Pathways
This compound can be synthesized in various ways . It is used as an intermediate in organic synthesis and several reactions, such as oxidation-reduction, esterification, and long chain polymerization .
Transport and Distribution
Poly(lactic-co-glycolic acid) nanoparticles (PLGA-NPs) hold tremendous promise for such applications because of their ability to modulate drug release, pharmacokinetics, the biodistribution profiles of drugs, and the surface functionalization for targeted delivery .
Subcellular Localization
In rice, it has been found that OsGR1 and OsGR2, with distinct enzymatic characteristics, function redundantly in detoxifying this compound in rice plants under normal growth conditions .
Preparation Methods
Glycolic acid can be synthesized through several methods:
Hydrolysis of Chloroacetic Acid: This involves the reaction of chloroacetic acid with sodium hydroxide, followed by re-acidification to produce this compound.
Cyanidation: This method involves the hydrolysis of hydroxyacetonitrile in the presence of an acid.
Electroreduction of Oxalic Acid: This process reduces oxalic acid to this compound using electrochemical methods.
Formaldehyde Carbonylation: This involves the reaction of formaldehyde with carbon monoxide and water in the presence of acid catalysts.
Chemical Reactions Analysis
Glycolic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized to glyoxylic acid using hydrogen peroxide in the presence of iron (II) ions.
Reduction: It can be reduced to ethylene glycol under specific conditions.
Substitution: This compound reacts with phosphorus trichloride to form chloroacetyl chloride.
Polymerization: It can polymerize to form polythis compound (PGA), a biodegradable polymer.
Common reagents used in these reactions include hydrogen peroxide, iron (II) ions, phosphorus trichloride, and various catalysts. Major products formed include glyoxylic acid, ethylene glycol, chloroacetyl chloride, and polythis compound .
Scientific Research Applications
Glycolic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemicals and polymers.
Biology: This compound is used in cell culture and biochemical studies due to its role in metabolic pathways.
Medicine: It is widely used in dermatology for chemical peels and treatments for hyperpigmentation and acne.
Comparison with Similar Compounds
Glycolic acid is part of the alpha-hydroxy acid (AHA) family, which includes other compounds such as lactic acid, citric acid, and malic acid . Compared to these, this compound has the smallest molecular size, allowing it to penetrate the skin more deeply and work faster . This makes it particularly effective in skincare applications.
Similar Compounds
Lactic Acid: Another AHA used in skincare for its exfoliating properties.
Citric Acid: Known for its antioxidant properties and used in skincare and food preservation.
Malic Acid: Found in fruits and used in skincare and food flavoring.
This compound’s unique properties, such as its small molecular size and high solubility, make it a versatile and valuable compound in various fields.
Properties
IUPAC Name |
2-hydroxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMRFAOFKBGASW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | HYDROXYACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26124-68-5, Array | |
Record name | Glycolic acid polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26124-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydroxyacetic acid | |
Source | ChemIDplus | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0025363 | |
Record name | Glycolic acid | |
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Molecular Weight |
76.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless, odorless crystals; [HSDB] Hygroscopic; Commonly available commercially as 70% solution; [ICSC], Solid, COLOURLESS HYGROSCOPIC CRYSTALS. | |
Record name | Glycolic acid | |
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Record name | Glycolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000115 | |
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Record name | HYDROXYACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Boiling Point |
100 °C, BP: decomposes | |
Record name | HYDROXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |
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Solubility |
Soluble in ethanol, ethyl ether, Soluble in methanol, acetone, acetic acid, Solubility in water: very good | |
Record name | HYDROXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HYDROXYACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.49 at 25 °C/4 °C, Relative density (water = 1): 1.49 | |
Record name | HYDROXYACETIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HYDROXYACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Density |
Relative vapor density (air = 1): 2.6 | |
Record name | HYDROXYACETIC ACID | |
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Vapor Pressure |
0.02 [mmHg], 2.0X10-2 mm Hg at 25 °C (extrapolated) | |
Record name | Glycolic acid | |
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Mechanism of Action |
Ethylene glycol toxicity results from its metabolism to glycolic acid and other toxic metabolites. The accumulation of glycolate and the elimination kinetics of ethylene glycol and its metabolites are not well understood, so studies with male Sprague-Dawley rats and mixed breed dogs have been carried out. Ethylene glycol was administered by gavage to rats and dogs which were placed in metabolic cages for urine and blood sample collection at timed intervals. The peak plasma level of ethylene glycol occurred at 2 hr after dosing and that of glycolate between 4-6 hr. The rate of ethylene glycol elimination was somewhat faster in rats with a half-life of 1.7 hr compared to 3.4 hr in dogs. The maximum plasma level of glycolate was greater in rats although the pattern of accumulation was similar to that in dogs. Glycolate disappeared from the plasma at the same time as ethylene glycol, suggesting a slower rate of elimination of the metabolite than that of ethylene glycol. Renal excretion of ethylene glycol was an important route for its elimination accounting for 20-30% of the dose. Renal excretion of glycolate represented about 5% of the dose. Ethylene glycol induced an immediate, but short lived diuresis compared to that in control rats. Minimal clinical effects (mild acidosis with no sedation) were noted at these doses of ethylene glycol (1-2 g/kg) in both rats and dogs. The results indicate that the toxicokinetics of ethylene glycol and glycolate were similar in both species., The effect of 0.35 to 0.8 mmol/kg glycolic acid and 1.0 to 4.4 mmol/kg sodium glycolate on cyclopropane-epinephrine induced cardiac arrhythmias was examined using dogs. Doses of 0.35 to 0.5 mmol/kg glycolic acid increased the duration of arrhythmias in the 13 dogs tested, whereas doses >0.5 mmol/kg decreased or totally eliminated the arrhythmias in each of 11 dogs. Depression was observed for many of the dogs at higher doses. Sodium glycolate was much less effective in decreasing the arrhythmias, with 3 mmol/kg being required and its action being transient. | |
Record name | HYDROXYACETIC ACID | |
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Color/Form |
Colorless, translucent solid, Solid glycolic acid forms colorless, monoclinic, prismatic crystals., Orthorhombic needles from water; leaves from diethyl ether | |
CAS No. |
79-14-1, 26124-68-5 | |
Record name | Glycolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydroxyacetic acid | |
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Record name | Acetic acid, 2-hydroxy-, homopolymer | |
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Record name | Glycolic acid | |
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Record name | glycolic acid | |
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Record name | Glycolic acid | |
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Record name | GLYCOLIC ACID | |
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Record name | Glycolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000115 | |
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Melting Point |
78-80 °C (alpha-modification); 63 °C (beta-modification, metastable), MP: 79.5 °C, 75 - 80 °C, 80 °C | |
Record name | Glycolic acid | |
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URL | https://www.drugbank.ca/drugs/DB03085 | |
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Record name | Glycolic acid | |
Source | Human Metabolome Database (HMDB) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of glycolic acid?
A1: this compound, also known as hydroxyacetic acid, is the smallest α-hydroxy acid (AHA). Its structure consists of a carboxylic acid group (-COOH) attached to a hydroxy group (-OH) on the adjacent carbon atom.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C2H4O3, and its molecular weight is 76.05 g/mol.
Q3: How is this compound typically characterized?
A3: this compound can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy. [] These techniques provide information about the structure, bonding, and functional groups present in the molecule.
Q4: How does the pH of a this compound solution affect its stability?
A4: Studies have shown that the degradation rate of this compound-based materials, such as surgical sutures, is influenced by pH. [] They tend to degrade faster in alkaline conditions, with complete degradation observed at a pH of 10. [] This information is crucial when considering the storage and application of this compound-containing products.
Q5: How does this compound interact with biological tissues?
A5: this compound, when applied topically, interacts with the stratum corneum, the outermost layer of the skin. [] It causes thinning of the stratum corneum, enhancement of the granular layer, and epidermal thickening. [] This keratolytic action forms the basis for its use in chemical peels for treating photoaged skin. []
Q6: Does this compound exhibit any catalytic properties?
A6: While this compound itself is not a catalyst, its presence can influence reactions. For example, this compound is a known product of glyoxal conversion. [] Studies investigating the catalytic synthesis of this compound and its methyl ester from glyoxal have shown that the reaction proceeds over solid acid and basic catalysts based on mixed oxides of aluminum, tin, titanium, zirconium, and magnesium. []
Q7: What factors influence the yield of this compound in these catalytic reactions?
A7: Research indicates that the type of catalyst significantly impacts the yield of this compound. Basic catalysts tend to minimize unwanted oligomerization, leading to higher yields of this compound (60-69%) compared to acidic catalysts (28-40%). []
Q8: What is the role of this compound oxidase in plants?
A8: this compound oxidase is an enzyme found in plant tissues, particularly in green parts exposed to light. [] It plays a role in photorespiration, a process that occurs alongside photosynthesis. [, , ]
Q9: How does this compound impact the activity of tyrosinase?
A9: Research shows that this compound exhibits inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis. [] Increasing concentrations of this compound (up to 2%) led to a higher inhibitory rate on tyrosinase activity. []
Q10: How is this compound used in treating melasma?
A10: this compound is employed in chemical peels to treat melasma, a skin condition characterized by hyperpigmentation. [, , ] It works by exfoliating the skin, reducing the appearance of dark patches. Studies have compared the efficacy of this compound peels with other treatment modalities, such as triple-combination peels and tranexamic acid injections, in managing melasma. [, ]
Q11: How is this compound utilized in drug delivery systems?
A11: this compound is a key component of poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer widely used in drug delivery applications. [, , , ] PLGA-based microspheres and nanoparticles have been investigated for the sustained release of various drugs, including interferon alpha (IFN-α), progesterone, and entecavir. [, , ]
Q12: How does the composition of PLGA affect drug release?
A12: The ratio of lactic acid to this compound in PLGA significantly influences the drug release profile. [] A higher this compound content typically leads to faster drug release due to its faster degradation rate. []
Q13: What analytical techniques are used to measure this compound?
A13: Gas chromatography-mass spectrometry (GC-MS) is a common method for the simultaneous analysis of ethylene glycol and its metabolite, this compound, in biological samples. [, ] This technique involves derivatizing the compounds before analysis to enhance their volatility and detectability. [] Another method is hydrophilic interaction liquid chromatography (HILIC), which offers improved selectivity compared to reversed-phase liquid chromatography for determining this compound, particularly in the context of studying photorespiration in marine microalgae. []
Q14: What are the potential toxicological concerns associated with ethylene glycol and its metabolite, this compound?
A14: Ethylene glycol ingestion is a serious medical concern. [, ] When metabolized, it forms this compound, which contributes to metabolic acidosis, a potentially life-threatening condition. [, ] Therefore, timely diagnosis and treatment of ethylene glycol poisoning are crucial.
Q15: Are there any environmental concerns regarding this compound?
A15: While this compound is generally considered biodegradable, its widespread use and potential release into the environment necessitate careful consideration. [] Further research is needed to assess its long-term ecological impact and develop sustainable practices for its production, use, and disposal.
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